Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
An In-Depth Technical Guide to (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid: Properties, Synthesis, and Applications in Modern Chemistry
In the landscape of modern organic synthesis and medicinal chemistry, boronic acids have emerged as indispensable tools.[1] Their stability, ease of handling, and remarkable versatility in carbon-carbon bond formation—most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—have cemented their role as foundational building blocks.[2][3] Phenylboronic acids, in particular, serve as gateways to the synthesis of complex biaryl systems, which form the core scaffolds of numerous pharmaceuticals, agrochemicals, and advanced materials.[4]
This guide focuses on a specific, highly functionalized derivative: (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid . The strategic placement of its substituents—a fluorine atom, a nitro group, and a diaryl ether linkage—imparts a unique combination of reactivity and utility. The electron-withdrawing nature of the fluoro and nitro groups significantly influences the electronic properties of the molecule, while the diaryl ether backbone provides a flexible yet robust scaffold.[5] For researchers in drug development, this compound is not merely a reagent but a sophisticated building block, offering multiple avenues for molecular elaboration and property modulation. The presence of fluorine can enhance metabolic stability and binding affinity, a well-established strategy in medicinal chemistry.[1][6] This guide provides a comprehensive examination of its chemical properties, a plausible synthetic pathway, its core applications in synthetic chemistry, and critical safety protocols for its handling.
Part 1: Core Chemical and Physical Properties
Understanding the fundamental properties of (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is essential for its effective use in research and development. While experimental data for this specific molecule is not widely published, its key attributes can be calculated and inferred from the well-understood chemistry of its constituent functional groups.
| Property | Value | Source / Method |
| Chemical Name | (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid | IUPAC Nomenclature |
| CAS Number | 1072945-96-0 | Chemical Abstracts Service[7] |
| Molecular Formula | C₁₂H₉BFNO₅ | Calculated |
| Molecular Weight | 277.02 g/mol | Calculated |
| Appearance | Likely a white to yellow or tan powder | Inferred from similar compounds[2] |
| Solubility | Soluble in most polar organic solvents (e.g., THF, Dioxane, DMF, Ethanol); poorly soluble in nonpolar solvents like hexanes. | Inferred from Phenylboronic acid[2] |
| Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature). Boronic acids can undergo dehydration to form boroxines upon heating.[2] | General Boronic Acid Chemistry |
Part 2: Synthesis and Manufacturing
A robust synthetic route is critical for the reliable supply of any key chemical intermediate. While multiple pathways to (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid are conceivable, a common and logical approach involves a two-step process: a nucleophilic aromatic substitution (SNAAr) to construct the diaryl ether core, followed by a borylation reaction.
Proposed Synthetic Workflow
The synthesis can be logically broken down as follows:
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Step 1: Diaryl Ether Formation via SNAr Reaction. This step involves the coupling of 3-bromophenol with 1,4-difluoro-2-nitrobenzene. The phenoxide, generated in situ with a suitable base (e.g., potassium carbonate), acts as the nucleophile, displacing one of the fluorine atoms on the electron-deficient nitro-aromatic ring. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic substitution.
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Step 2: Borylation of the Diaryl Ether. The resulting 1-bromo-3-(4-fluoro-2-nitrophenoxy)benzene is then converted to the target boronic acid. A common method is lithiation using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting aryllithium intermediate with a trialkyl borate, such as trimethyl borate. An acidic workup then hydrolyzes the boronate ester to yield the final boronic acid product.
Caption: Proposed two-step synthesis of the target compound.
Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[3][4] This palladium-catalyzed process forges a C-C bond between the boronic acid's aryl group and an organohalide (or triflate), providing efficient access to a vast array of complex biaryl and heteroaryl structures.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied, three-stage process.[3][5] Understanding this mechanism is key to optimizing reaction conditions.
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Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step. The boronic acid must first be activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group (the 3-(4-fluoro-2-nitrophenoxy)phenyl moiety) to the palladium center, displacing the halide.[8] The presence of strong electron-withdrawing groups (EWG), such as the fluoro and nitro groups on our target molecule, can decrease the electron density of the aryl ring, potentially slowing this step.[5]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid with a generic aryl bromide. Optimization of the catalyst, base, and solvent may be required for specific substrates.
Materials:
-
(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃ or Na₃PO₄, 2.0-3.0 equivalents)[9]
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via syringe.
-
Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Part 4: Applications in Medicinal Chemistry
The structural motifs within (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid make it a highly valuable building block in drug discovery.
-
Scaffold Construction: The diaryl ether linkage is a common feature in many biologically active molecules, providing a balance of rigidity and conformational flexibility.
-
Fluorine as a Bioactive Modifier: The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate pKa to improve ligand-receptor binding interactions.[1][6]
-
Nitro Group as a Synthetic Handle or Pharmacophore: The nitro group is a versatile functional group. It can be readily reduced to an amine, which can then be acylated or alkylated to build a diverse library of analogues. Furthermore, in some contexts, the nitro group itself can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[10]
-
Fragment-Based Drug Discovery (FBDD): This molecule can be considered a high-value fragment. Its boronic acid functionality allows for reliable and predictable coupling to other fragments or scaffolds, enabling the rapid assembly of more complex and potent drug candidates.[1]
Caption: Role as a building block in Fragment-Based Drug Discovery.
Part 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, clear safety guidelines can be established based on data for structurally related boronic acids.[11][12][13] Boronic acids as a class should be handled with care in a laboratory setting.
| Safety Aspect | Guideline | Rationale / Reference |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | Standard laboratory practice for handling fine chemicals. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | May cause respiratory irritation. Harmful if swallowed. Causes skin and eye irritation.[11][12][13] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place. Keep away from strong oxidizing agents. | Boronic acids are generally stable but can be sensitive to moisture and oxidation.[11] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Call a poison center or doctor if you feel unwell. Inhalation: Move person to fresh air. | General first aid for chemical exposure.[11][13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Prevents environmental contamination. |
Conclusion
(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is more than a simple chemical reagent; it is a strategically designed building block for advanced chemical synthesis. Its unique combination of a diaryl ether core, a reactive boronic acid handle, and modulating fluoro and nitro substituents makes it exceptionally valuable for researchers in medicinal chemistry and materials science. Its primary role in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures that would be challenging to access through other means. By understanding its properties, synthesis, and reactivity, scientists can fully leverage this powerful tool to accelerate the discovery and development of novel molecules with significant therapeutic or technological potential.
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